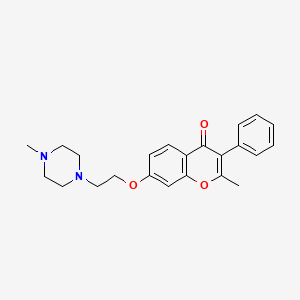
2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H26N2O3 and its molecular weight is 378.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that F3385-4080 may have a similar mechanism of action.
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets and cause a variety of biological effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways can lead to a wide range of downstream effects, including the various biological activities mentioned above .
Result of Action
Similar compounds, such as indole derivatives, are known to have a wide range of effects at the molecular and cellular level . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
生物活性
2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the flavonoid family, specifically the chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a chromenone core substituted with a 4-methylpiperazinyl ethoxy group and a phenyl group. Its molecular formula is C19H24N2O3 with a molecular weight of approximately 324.41 g/mol.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of flavonoid derivatives, including those similar to this compound. One study focused on a series of 2-phenyl-4H-chromen derivatives, revealing that compounds with similar structures could significantly inhibit nitric oxide (NO) production in RAW264.7 cells when induced by lipopolysaccharide (LPS). The mechanism involved downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α through inhibition of the TLR4/MAPK signaling pathway .
Table 1: Summary of Anti-inflammatory Effects
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A (similar structure) | 20 | Inhibits NO production |
| Compound B (similar structure) | 15 | Downregulates IL-6 and TNF-α |
| 2-methyl... | TBD | TBD |
Anticancer Activity
Flavonoids have been extensively studied for their anticancer properties. Research indicates that certain chromenone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins. For instance, studies have shown that similar compounds can activate caspases and increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
Case Study: Anticancer Effects
In a study involving several flavonoid derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 25 μM. The study attributed this effect to the activation of the intrinsic apoptotic pathway .
Toxicity Assessment
The cytotoxicity of this compound has been evaluated using MTT assays on various cell lines. Results indicated that at concentrations up to 40 μM, the compound exhibited low toxicity, maintaining cell viability comparable to control groups .
特性
IUPAC Name |
2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-17-22(18-6-4-3-5-7-18)23(26)20-9-8-19(16-21(20)28-17)27-15-14-25-12-10-24(2)11-13-25/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXHMDQEGSINRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














